molecular formula C17H17ClN2O5 B4278834 methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate

methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate

Cat. No. B4278834
M. Wt: 364.8 g/mol
InChI Key: OCJGLYMOXQENET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate, also known as CDMB, is a synthetic compound that belongs to the family of benzoate derivatives. CDMB has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

Methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synapses, leading to prolonged stimulation of the postsynaptic receptors. The exact mechanism of action of methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate on other enzymes and receptors is still being studied.
Biochemical and Physiological Effects:
methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has been shown to have various biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function, and decreased muscle activity. methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and myasthenia gravis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate in lab experiments is its high potency and selectivity for acetylcholinesterase. This allows for precise and specific manipulation of the cholinergic system. However, one limitation of methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate is its potential toxicity, especially at high doses. It is important to use appropriate safety measures and dosage protocols when working with methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate.

Future Directions

There are several potential future directions for the use of methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate in scientific research. One area of interest is the development of methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate analogs with improved potency and selectivity for specific enzymes and receptors. Another area of interest is the use of methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate in combination with other pharmacological agents to achieve synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate and its potential applications in the treatment of various neurological disorders.

Scientific Research Applications

Methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has been used in scientific research as a pharmacological tool to study the role of various enzymes and receptors in the body. Specifically, methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have various physiological effects.

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-23-14-8-12(16(21)25-3)13(9-15(14)24-2)20-17(22)19-11-6-4-10(18)5-7-11/h4-9H,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJGLYMOXQENET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.